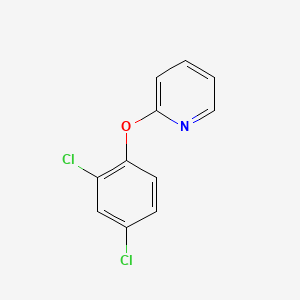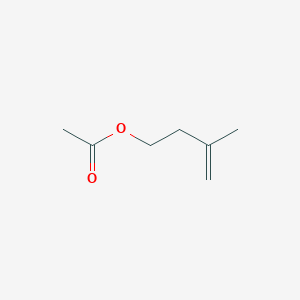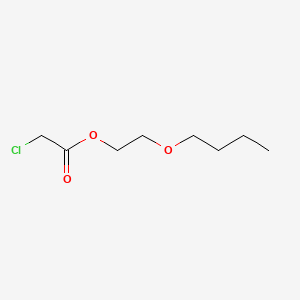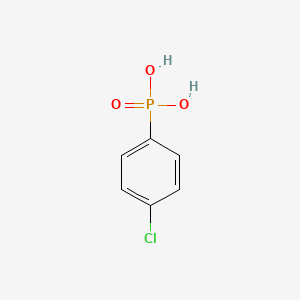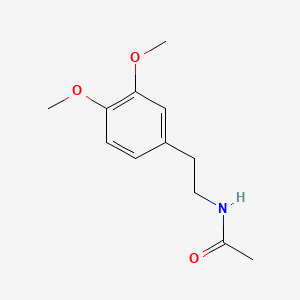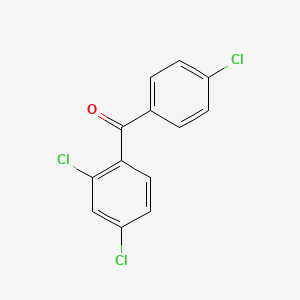
2,4,4'-Trichlorobenzophenone
Übersicht
Beschreibung
2,4,4’-Trichlorobenzophenone (TCB) is a chemical compound that belongs to the family of benzophenone derivatives. It has a molecular formula of C13H7Cl3O and a molecular weight of 285.5 g/mol .
Synthesis Analysis
The synthesis of 2,4,4’-Trichlorobenzophenone involves the reaction of Chlorobenzene and 2,4-Dichlorobenzoyl chloride . Another process for the synthesis of a related compound, 2,4,4’-trichloro-2’-methoxydiphenyl ether, has been disclosed in a patent .Molecular Structure Analysis
The molecular structure of 2,4,4’-Trichlorobenzophenone consists of a benzophenone core with three chlorine atoms attached at the 2, 4, and 4’ positions .Wissenschaftliche Forschungsanwendungen
Adsorption Studies
- Activated carbon fibers (ACFs) are used for the adsorption of various phenols, including 2,4,4'-trichlorobenzophenone, from aqueous solutions. The adsorption capacity order was determined, and the mechanism of adsorption was studied, focusing on interactions like π–π interactions, solvent effects, and hydrophobic interactions (Qing-song Liu et al., 2010).
Surface Characterization of Activated Carbon
- A study on polyethyleneterephthalate (PET) based activated carbon revealed its adsorption capacity for various phenols, including derivatives of 2,4,4'-trichlorobenzophenone. The research emphasized the effects of pH on adsorption and the influence of molecular structure on interaction strength (K. László & A. Szűcs, 2001).
Toxicology and Environmental Impact
- An analysis of the trends and gaps in studies on the toxicity of 2,4-D herbicide, a relative of 2,4,4'-trichlorobenzophenone, provides insights into the environmental and health impacts of these chemicals. This review highlights the importance of understanding the molecular biology and environmental degradation of such substances (Natana Raquel Zuanazzi et al., 2020).
Catalysis and Chemical Synthesis
- The synthesis and application of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a compound structurally related to 2,4,4'-trichlorobenzophenone, for chlorination and oxidation reactions in organic chemistry are explored. This highlights the potential of similar compounds in catalytic processes and the development of new reagents (Prerana B. Thorat et al., 2013).
Water Treatment Research
- Research into the degradation of 2,4,4'-trihydroxybenzophenone by persulfate activated with nitrogen-doped carbonaceous materials highlights the potential for advanced water treatment technologies. This study provides insights into the mechanisms of water contaminants' degradation and the role of advanced materials in environmental remediation (Xiaoxue Pan et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMBMVSEYHSLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343107 | |
| Record name | 2,4,4'-Trichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4'-Trichlorobenzophenone | |
CAS RN |
33146-57-5 | |
| Record name | 2,4,4'-Trichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octadecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1618664.png)


